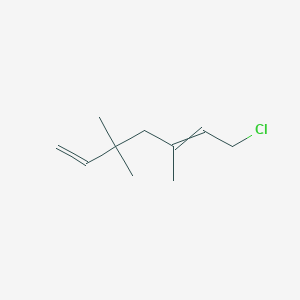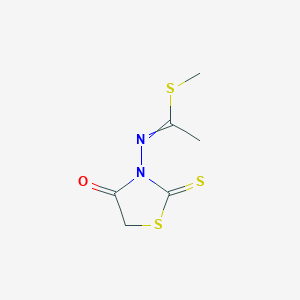
N-(1-Phenylpropyl)-N'-prop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea consists of a phenylpropyl group and a prop-2-en-1-yl group attached to a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea typically involves the reaction of 1-phenylpropylamine with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or inhibit cancer cell proliferation by inducing apoptosis.
Comparación Con Compuestos Similares
N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-Diethylthiourea: Used as an accelerator in rubber vulcanization and has antioxidant properties.
N,N’-Diphenylthiourea: Investigated for its potential anticancer and antiviral activities.
The uniqueness of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea lies in its specific structural features, which confer distinct biological activities and applications compared to other thiourea derivatives.
Propiedades
Número CAS |
74787-81-8 |
|---|---|
Fórmula molecular |
C13H18N2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
1-(1-phenylpropyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H18N2S/c1-3-10-14-13(16)15-12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3,(H2,14,15,16) |
Clave InChI |
IPMWVCJKWHSQRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


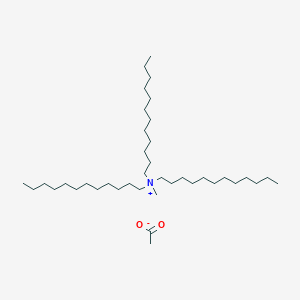
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
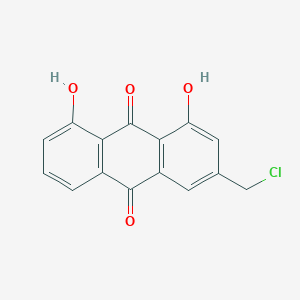
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
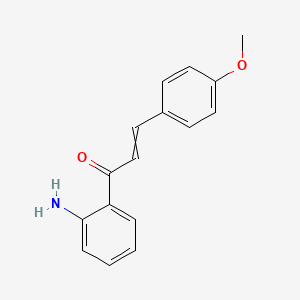
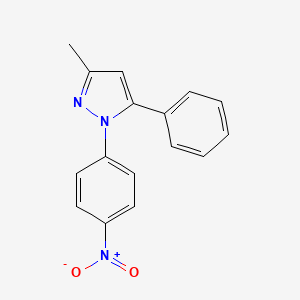
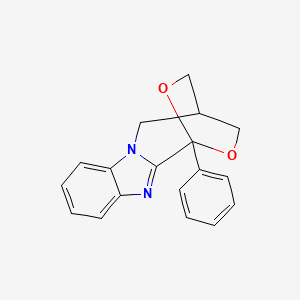
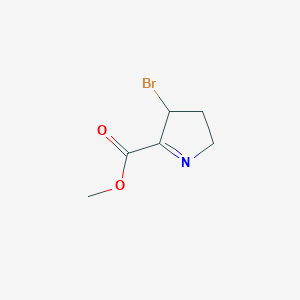
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

